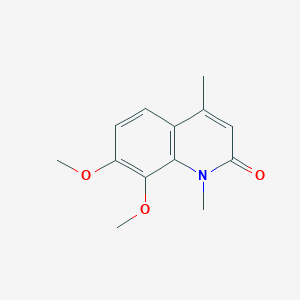

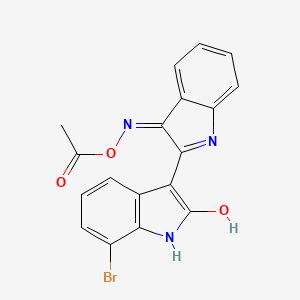

7-Bromoindirubin-3-acetoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-bromoindirubin-3-acetoxima es un derivado sintético de la indirubina, un producto natural que se encuentra en las plantas que contienen tinte índigo. La indirubina y sus derivados se han estudiado por sus posibles efectos terapéuticos, particularmente en el tratamiento de diversos cánceres y enfermedades neurodegenerativas. 7-bromoindirubin-3-acetoxima ha demostrado ser prometedora debido a su capacidad de inhibir quinasas específicas involucradas en las vías de la enfermedad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 7-bromoindirubin-3-acetoxima típicamente implica la bromación de la indirubina seguida de la introducción de un grupo acetoxima. El proceso se puede resumir de la siguiente manera:

Bromación: La indirubina se trata con un agente bromante como bromo o N-bromosuccinimida en un solvente apropiado como ácido acético o cloroformo para introducir el átomo de bromo en la posición 7.

Oximación: La indirubina bromada se hace reaccionar entonces con clorhidrato de hidroxilamina en presencia de una base como el acetato de sodio para formar el derivado oxima.

Acetilación: Finalmente, el derivado oxima se acetila utilizando anhídrido acético para producir 7-bromoindirubin-3-acetoxima.

Métodos de producción industrial

La producción industrial de 7-bromoindirubin-3-acetoxima sigue rutas sintéticas similares, pero puede implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables .

Análisis De Reacciones Químicas

Tipos de reacciones

7-bromoindirubin-3-acetoxima experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirla de nuevo en su derivado indirubínico padre.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la indirubina con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Química: Sirve como un valioso intermedio en la síntesis de otros derivados bioactivos de la indirubina.

Biología: Se utiliza en estudios para comprender el papel de las quinasas en los procesos celulares.

Medicina: Ha mostrado potencial en el tratamiento de cánceres, particularmente glioblastoma, y enfermedades neurodegenerativas como la enfermedad de Alzheimer. .

Mecanismo De Acción

El mecanismo de acción de 7-bromoindirubin-3-acetoxima implica la inhibición de quinasas específicas. Se une a los sitios activos de la quinasa dependiente de ciclina-5 y la glucógeno sintasa quinasa-3β, impidiendo su actividad. Esta inhibición conduce a la modulación de varias vías celulares, incluidas las que participan en la regulación del ciclo celular, la apoptosis y la neuroinflamación. El compuesto también afecta la expresión de genes relacionados con la inmunidad, contribuyendo a sus efectos antiinflamatorios y anticancerígenos .

Comparación Con Compuestos Similares

Compuestos similares

6-bromoindirubin-3-acetoxima: Otro derivado de la indirubina con propiedades inhibitorias de quinasas similares.

Indirubina-3-oxima: Un precursor de 7-bromoindirubin-3-acetoxima con actividades biológicas similares.

6-bromoindirubina: Carece del grupo acetoxima pero comparte efectos inhibitorios similares sobre las quinasas

Singularidad

7-bromoindirubin-3-acetoxima es única debido a su patrón de sustitución específico y la presencia del grupo acetoxima, lo que aumenta su actividad biológica y selectividad hacia ciertas quinasas. Esto lo convierte en un compuesto valioso en el desarrollo de terapias dirigidas para el cáncer y las enfermedades neurodegenerativas .

Propiedades

Fórmula molecular |

C18H12BrN3O3 |

|---|---|

Peso molecular |

398.2 g/mol |

Nombre IUPAC |

[(Z)-[2-(7-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16- |

Clave InChI |

CHULSJBNZJIYCG-JWGURIENSA-N |

SMILES isomérico |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O |

SMILES canónico |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)

![7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene](/img/structure/B10845509.png)